Benzoyl chloride, 2-(2-propynyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoyl chloride, 2-(2-propynyloxy)- is an organic compound that features a benzoyl chloride group attached to a propynyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoyl chloride, 2-(2-propynyloxy)- typically involves the reaction of benzoyl chloride with 2-propyn-1-ol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
C6H5COCl+HC≡CCH2OH→C6H5COOCH2C≡CH+HCl
Industrial Production Methods: Industrial production of benzoyl chloride, 2-(2-propynyloxy)- may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Types of Reactions:
Oxidation: Benzoyl chloride, 2-(2-propynyloxy)- can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Addition: The triple bond in the propynyl group can undergo addition reactions with various electrophiles, leading to the formation of substituted alkenes or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as amines or alcohols in the presence of a base like triethylamine.
Addition: Electrophiles such as hydrogen halides or halogens.
Major Products:
Oxidation: Carboxylic acids or ketones.
Substitution: Amides or esters.
Addition: Halogenated alkenes or alkanes.
Scientific Research Applications
Benzoyl chloride, 2-(2-propynyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of polymers, resins, and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of benzoyl chloride, 2-(2-propynyloxy)- involves its reactivity as an acyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The propynyl group can also participate in reactions that modify its structure, leading to the formation of new compounds with different properties.
Comparison with Similar Compounds
Benzoyl chloride: Similar in structure but lacks the propynyl group.
Propargyl chloride: Contains the propynyl group but lacks the benzoyl chloride moiety.
Phenylacetylene: Contains a phenyl group attached to a propynyl group but lacks the acyl chloride functionality.
Uniqueness: Benzoyl chloride, 2-(2-propynyloxy)- is unique due to the combination of the benzoyl chloride and propynyl functionalities, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
65211-53-2 |
---|---|
Molecular Formula |
C10H7ClO2 |
Molecular Weight |
194.61 g/mol |
IUPAC Name |
2-prop-2-ynoxybenzoyl chloride |
InChI |
InChI=1S/C10H7ClO2/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h1,3-6H,7H2 |
InChI Key |
FKOANRVECGXNQN-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC=CC=C1C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.